molecular formula C11H21Br B13199464 (1-Bromobutan-2-yl)cycloheptane

(1-Bromobutan-2-yl)cycloheptane

Cat. No.: B13199464
M. Wt: 233.19 g/mol
InChI Key: RTPSLKYARCRTNT-UHFFFAOYSA-N
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Description

(1-Bromobutan-2-yl)cycloheptane: is an organic compound with the molecular formula C11H21Br It is a derivative of cycloheptane, where a bromobutane group is attached to the second carbon of the cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromobutan-2-yl)cycloheptane typically involves the bromination of butan-2-ylcycloheptane. One common method is the free-radical bromination, where butan-2-ylcycloheptane is treated with bromine in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under UV light. This reaction selectively introduces a bromine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (1-Bromobutan-2-yl)cycloheptane can undergo various chemical reactions, including:

    Nucleophilic Substitution (S_N2): The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar aprotic solvents like DMSO or acetone.

    Elimination: Potassium tert-butoxide (t-BuOK) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Nucleophilic Substitution: Formation of butan-2-ylcycloheptanol, butan-2-ylcycloheptanenitrile, or butan-2-ylcycloheptanamine.

    Elimination: Formation of butenylcycloheptane.

    Oxidation: Formation of butan-2-one-cycloheptane.

Scientific Research Applications

Chemistry: (1-Bromobutan-2-yl)cycloheptane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of (1-Bromobutan-2-yl)cycloheptane depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

    1-Bromobutane: A simple alkyl bromide used in various organic reactions.

    Cycloheptane: A cyclic hydrocarbon with similar ring strain and stability.

    Butan-2-ylcycloheptane: The non-brominated precursor of (1-Bromobutan-2-yl)cycloheptane.

Uniqueness: this compound is unique due to the presence of both a cycloheptane ring and a bromobutane group. This combination imparts distinct reactivity and potential applications compared to its individual components. The bromine atom provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H21Br

Molecular Weight

233.19 g/mol

IUPAC Name

1-bromobutan-2-ylcycloheptane

InChI

InChI=1S/C11H21Br/c1-2-10(9-12)11-7-5-3-4-6-8-11/h10-11H,2-9H2,1H3

InChI Key

RTPSLKYARCRTNT-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C1CCCCCC1

Origin of Product

United States

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